molecular formula C17H19N3O3 B2695089 N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251703-95-3

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2695089
CAS RN: 1251703-95-3
M. Wt: 313.357
InChI Key: DUQVXOMICQVCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as MQA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MQA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis and evaluation of compounds similar to N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide for their cytostatic activity against various cancer cell lines. For instance, methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for antitumor activity, showing promising results in inhibiting cell proliferation at certain concentrations (Ambros, Angerer, & Wiegrebe, 1988). This suggests potential applications in developing anticancer therapies.

Neuroleptic Activity

Compounds structurally related to N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide have been synthesized and evaluated for their potential neuroleptic activity. Specifically, derivatives have shown dopamine antagonist properties in vitro, though in vivo evaluations did not support their use as antipsychotic agents compared to standard neuroleptic drugs (Ellefson, Prodan, Brougham, & Miller, 1980). This indicates a need for further research to explore their therapeutic potential.

Herbicidal Activity

The synthesis of novel triazolinone derivatives, designed to act as protoporphyrinogen oxidase inhibitors, demonstrates the potential herbicidal application of compounds with a similar structural framework to N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide. These compounds have shown promising herbicidal activities, with some being comparable to commercial herbicide products (Luo, Jiang, Wang, Chen, & Yang, 2008). This suggests their potential in agricultural applications.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-13-6-4-5-12(9-13)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQVXOMICQVCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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